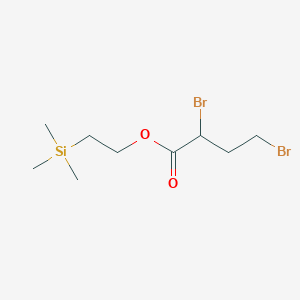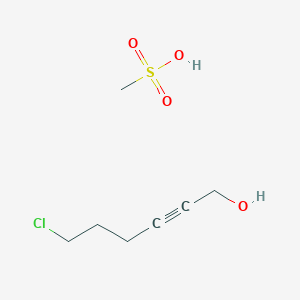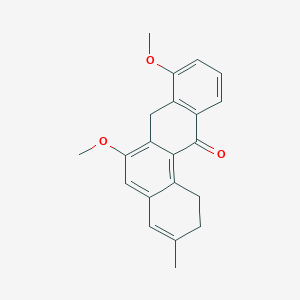![molecular formula C10H10Cl2O2 B14393931 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene CAS No. 89685-76-7](/img/structure/B14393931.png)
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a prop-2-en-1-yloxy group attached via a methoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene typically involves the reaction of 2,4-dichlorophenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually obtained in high purity through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the prop-2-en-1-yl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Lacks the prop-2-en-1-yloxy group and has different reactivity and applications.
2,4-Dichloroanisole: Contains a methoxy group instead of the prop-2-en-1-yloxy group.
2,4-Dichlorobenzyl Alcohol: Has a hydroxymethyl group instead of the prop-2-en-1-yloxy group.
Uniqueness
2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Numéro CAS |
89685-76-7 |
|---|---|
Formule moléculaire |
C10H10Cl2O2 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2,4-dichloro-1-(prop-2-enoxymethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-13-7-14-10-4-3-8(11)6-9(10)12/h2-4,6H,1,5,7H2 |
Clé InChI |
WFKDZVUDSSXKCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCOC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)




![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
